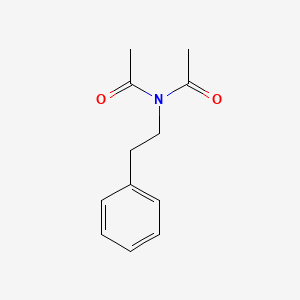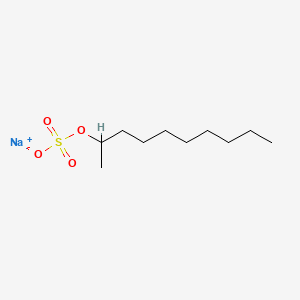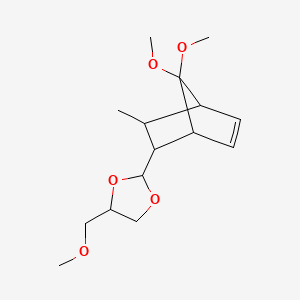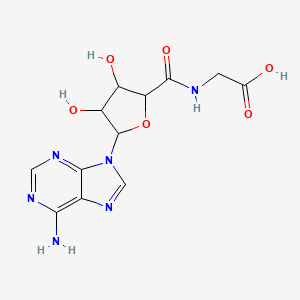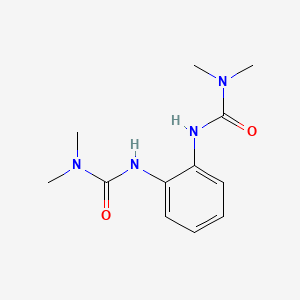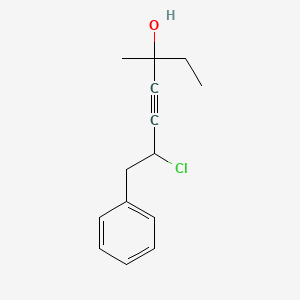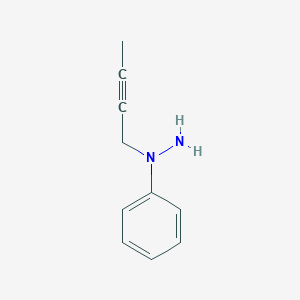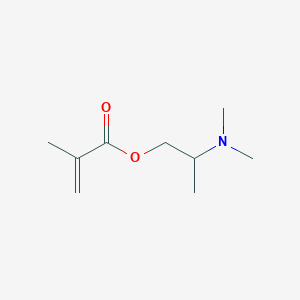
2-(Dimethylamino)propyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H15NO2. It is an ester of methacrylic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)propyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and distillation are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(dimethylamino)propanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Major Products
Polymerization: Poly(this compound)
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Methacrylic acid and 2-(dimethylamino)propanol
Aplicaciones Científicas De Investigación
2-(Dimethylamino)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of drug delivery systems and bio-compatible materials.
Medicine: Investigated for its potential use in creating hydrogels and other materials for medical implants and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)propyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The dimethylamino group can interact with various molecular targets, facilitating the formation of complex structures. In biological systems, it can interact with cellular membranes and proteins, influencing cellular processes and drug delivery mechanisms.
Comparación Con Compuestos Similares
2-(Dimethylamino)propyl 2-methylprop-2-enoate can be compared with other methacrylate esters such as:
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with an ethyl group instead of a propyl group.
2-(Diisopropylamino)ethyl methacrylate: Contains a diisopropylamino group, offering different steric and electronic properties.
2-(Dimethylamino)propyl methacrylate: Lacks the methyl group on the prop-2-enoate moiety.
These compounds share similar reactivity but differ in their physical properties and specific applications, making this compound unique in its versatility and range of uses.
Propiedades
Número CAS |
33387-98-3 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-(dimethylamino)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)12-6-8(3)10(4)5/h8H,1,6H2,2-5H3 |
Clave InChI |
TYGAZONLNDYWTN-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C(=C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


